2-(3-Hydroxyphenyl)-2-(methylamino)acetic acid
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Overview
Description
2-(3-Hydroxyphenyl)-2-(methylamino)acetic acid is an organic compound that features both a hydroxyphenyl group and a methylamino group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-2-(methylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 3-hydroxybenzaldehyde with methylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Carboxylation: The final step involves the carboxylation of the amine using a carboxylating agent such as carbon dioxide or chloroacetic acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be used.
Major Products
Oxidation: 3-Hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: 2-(3-Hydroxyphenyl)-2-(methylamino)ethanol.
Substitution: 2-(3-Halophenyl)-2-(methylamino)acetic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the synthesis of advanced materials or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)-2-(methylamino)acetic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyphenyl group could participate in hydrogen bonding or π-π interactions, while the methylamino group could engage in ionic or covalent interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)-2-(methylamino)acetic acid: Similar structure but with the hydroxy group in the para position.
2-(3-Hydroxyphenyl)-2-(ethylamino)acetic acid: Similar structure but with an ethylamino group instead of a methylamino group.
2-(3-Hydroxyphenyl)-2-(methylamino)propanoic acid: Similar structure but with a propanoic acid backbone.
Uniqueness
2-(3-Hydroxyphenyl)-2-(methylamino)acetic acid is unique due to the specific positioning of the hydroxy and methylamino groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-2-(methylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-8(9(12)13)6-3-2-4-7(11)5-6/h2-5,8,10-11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTBUYXYPDFIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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